molecular formula C8H16N2O2 B13331069 N-propylmorpholine-4-carboxamide

N-propylmorpholine-4-carboxamide

Cat. No.: B13331069
M. Wt: 172.22 g/mol
InChI Key: QUXVYOCAUKISSI-UHFFFAOYSA-N
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Description

N-Propylmorpholine-4-carboxamide is a synthetic organic compound featuring a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) linked to a carboxamide group, with an N-propyl substituent. This structure confers unique physicochemical properties, such as moderate lipophilicity and hydrogen-bonding capacity, making it a candidate for pharmaceutical and agrochemical applications.

Properties

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

N-propylmorpholine-4-carboxamide

InChI

InChI=1S/C8H16N2O2/c1-2-3-9-8(11)10-4-6-12-7-5-10/h2-7H2,1H3,(H,9,11)

InChI Key

QUXVYOCAUKISSI-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)N1CCOCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: N-propylmorpholine-4-carboxamide can be synthesized through various methods. One common approach involves the amidation of N-propylmorpholine with a carboxylic acid derivative. The reaction typically requires a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to activate the carboxylic acid, facilitating the formation of the amide bond .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: N-propylmorpholine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-propylmorpholine-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-propylmorpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs from Quinoline Carboxamide Series ()

Compounds synthesized in share a quinoline-4-carboxamide core but vary in substituents on the carboxamide nitrogen. Key comparisons include:

Compound ID Substituent Yield (%) Melting Point (°C) Purity (%) Notable Features
5a5 Morpholine-propanamido 59 188.1–189.4 97.6 High crystallinity, morpholine moiety enhances polarity
5a6 Dimethylamino-propylamino 55 171.5–173.4 98.8 Lower melting point due to flexible alkyl chain
5a7 Diethylamino-propylamino 54 Not reported 98.4 Likely oily consistency (no crystallinity)
5b1 Methylpiperazine-acetamido 67 185.5–186.8 Not reported Higher yield, rigid piperazine ring

Key Observations :

  • Morpholine vs. Piperazine : Morpholine-containing 5a5 exhibits higher melting points than piperazine-derived 5b1, suggesting stronger intermolecular interactions (e.g., dipole-dipole) in morpholine analogs .
  • Alkyl Chain Effects: Compounds with dimethylamino/diethylamino substituents (5a6, 5a7) show reduced crystallinity, likely due to steric hindrance and flexible chains disrupting packing .
  • Synthetic Yield : Methylpiperazine-substituted 5b1 achieved the highest yield (67%), possibly due to favorable reaction kinetics with smaller substituents .

Morpholine-4-carboxamide Derivatives ()

lists aryl-substituted morpholine carboxamides, such as:

  • N-(4-Methoxyphenyl)morpholine-4-carboxamide
  • N-(4-Chlorophenyl)morpholine-4-carboxamide

Comparison with this compound :

  • Substituent Type: The propyl group in the target compound is a linear alkyl chain, whereas compounds feature aryl groups (e.g., methoxyphenyl, chlorophenyl).
  • Electronic Effects : Aryl substituents (e.g., chloro, methoxy) introduce electron-withdrawing or donating effects, altering reactivity and solubility. Propyl groups are electron-neutral, minimizing such effects .

Physicochemical Trends

  • Lipophilicity : Propyl-substituted morpholine carboxamides are expected to have higher logP values than aryl analogs (e.g., 4-methoxyphenyl), favoring passive diffusion across biological membranes.
  • Solubility : Morpholine’s oxygen and nitrogen atoms enhance aqueous solubility compared to piperidine or piperazine derivatives .

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